![molecular formula C14H22N2O4S B3976116 N-(1,5-dimethylhexyl)-2-nitrobenzenesulfonamide](/img/structure/B3976116.png)
N-(1,5-dimethylhexyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(1,5-dimethylhexyl)-2-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been extensively studied in the field of immunology. It is a hapten, which means it is a small molecule that can elicit an immune response only when attached to a larger carrier molecule. DNBS is widely used as a model antigen in research studies to investigate the mechanisms of immune responses.
Mechanism of Action
DNBS acts as a hapten by binding to carrier proteins in the body, such as albumin, and forming a complex that is recognized by the immune system as foreign. This complex is then presented to T cells, which become activated and initiate an immune response. The exact mechanism by which DNBS induces DTH is not fully understood, but it is thought to involve the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
DNBS-induced DTH reactions are characterized by the recruitment of inflammatory cells, such as macrophages, neutrophils, and T cells, to the site of antigen exposure. This leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines promote inflammation and tissue damage, which can be observed as redness, swelling, and induration at the site of antigen exposure.
Advantages and Limitations for Lab Experiments
DNBS has several advantages as a model antigen for research studies. It is a well-characterized compound that is easy to synthesize and purify. It induces a robust and reproducible immune response, making it useful for studying the mechanisms of immune responses. However, DNBS-induced DTH reactions are limited to animal models and cannot be studied in human subjects. In addition, the immune response induced by DNBS may not fully recapitulate the complex immune responses that occur in vivo.
Future Directions
DNBS has been extensively used in research studies to investigate the mechanisms of immune responses, but there are still many unanswered questions. Future studies could focus on the role of specific T cell subsets, such as regulatory T cells, in DNBS-induced DTH reactions. In addition, studies could investigate the effects of DNBS on other immune cells, such as dendritic cells and B cells. Finally, studies could explore the potential therapeutic applications of DNBS-induced immune responses, such as in the development of vaccines or immunotherapies.
Scientific Research Applications
DNBS has been extensively used in research studies to investigate the mechanisms of immune responses. It is commonly used as a model antigen to induce delayed-type hypersensitivity (DTH) reactions in animal models. DTH is a type of immune response that occurs when T cells are activated by an antigen and subsequently recruit inflammatory cells to the site of antigen exposure. DNBS-induced DTH has been used to study the role of T cells, cytokines, and chemokines in immune responses.
properties
IUPAC Name |
N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)7-6-8-12(3)15-21(19,20)14-10-5-4-9-13(14)16(17)18/h4-5,9-12,15H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIMMVFWIGKAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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